molecular formula C15H19NO5 B2872246 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid CAS No. 1205750-69-1

4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid

Cat. No.: B2872246
CAS No.: 1205750-69-1
M. Wt: 293.319
InChI Key: HWPWJFUAHCTERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid is a complex organic compound that features a benzoxazepine ring system. This compound is notable for its use in organic synthesis, particularly as a building block in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor under acidic or basic conditions, followed by the addition of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to introduce the Boc group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be selectively removed under acidic conditions, revealing an active amine that can participate in further chemical reactions. This property makes it useful in the synthesis of peptides and other biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid is unique due to its benzoxazepine ring system, which provides a distinct structural framework that can be exploited in the design of novel pharmaceuticals and other biologically active compounds. Its versatility in undergoing various chemical reactions also sets it apart from other Boc-protected compounds .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-6-7-20-12-8-10(13(17)18)4-5-11(12)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPWJFUAHCTERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205750-69-1
Record name 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.